molecular formula C11H13ClFN3 B2551394 [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1439900-30-7

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B2551394
CAS No.: 1439900-30-7
M. Wt: 241.69
InChI Key: DKQULSATJQJHFE-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorobenzyl group attached to the imidazole ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Introduction of the Fluorobenzyl Group: : The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the imidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts to increase yield and reduce by-products. Large-scale production would also require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of imidazole derivatives with hydroxyl or carbonyl groups.

  • Reduction: : Reduced imidazole derivatives with additional hydrogen atoms.

  • Substitution: : Substituted imidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzyl)-2-chlorobenzimidazole hydrochloride: : Similar structure but with a chlorine atom instead of the amine group.

  • N-(4-fluorobenzyl)-1-phenyl-1-ethanamine hydrochloride: : Contains a phenyl group instead of the imidazole ring.

These compounds share the fluorobenzyl group but differ in their core structures, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQULSATJQJHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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